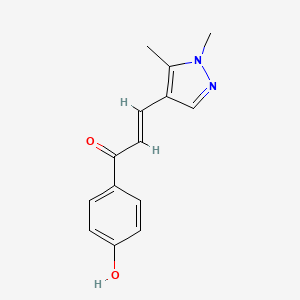![molecular formula C19H20N2O4 B5369767 N-(4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5369767.png)
N-(4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a white crystalline powder with a molecular weight of 421.47 g/mol and a melting point of 119-121°C.
Mécanisme D'action
The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. MPAA has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cancer. MPAA has also been shown to inhibit the PI3K/Akt/mTOR pathway, a signaling pathway involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MPAA can induce apoptosis, inhibit angiogenesis, and reduce inflammation. In vivo studies have shown that MPAA can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPAA in lab experiments is its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. MPAA is also relatively easy to synthesize and has a high purity. However, one of the main limitations of MPAA is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for MPAA research. One direction is to further investigate the mechanism of action of MPAA in cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize the synthesis method of MPAA to improve its solubility and bioavailability. Finally, another direction is to conduct more in vivo studies to evaluate the safety and efficacy of MPAA in animal models.
Méthodes De Synthèse
MPAA can be synthesized using a multi-step synthesis method. The first step involves the reaction of 2-methoxyphenol with 2-bromoethanol in the presence of a base to obtain 2-(2-methoxyphenoxy)ethanol. The second step involves the reaction of 2-(2-methoxyphenoxy)ethanol with sodium hydride and 4-nitrobenzoyl chloride to obtain 4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenol. Finally, the third step involves the reaction of 4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenol with acetic anhydride in the presence of a base to obtain MPAA.
Applications De Recherche Scientifique
MPAA has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, MPAA has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In inflammation research, MPAA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, MPAA has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
N-[4-[3-(2-methoxyphenoxy)azetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)20-15-9-7-14(8-10-15)19(23)21-11-16(12-21)25-18-6-4-3-5-17(18)24-2/h3-10,16H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMJSSZTFUMESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5369685.png)

![methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate](/img/structure/B5369724.png)
![ethyl 5-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5369728.png)


![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5369761.png)
![4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5369773.png)
![3-(benzylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369781.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5369789.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5369792.png)

